5-Ethyl-2-styryloxazole-4-carboxylic acid

Lipophilicity LogP Polar Surface Area

5-Ethyl-2-styryloxazole-4-carboxylic acid (CAS 89724-16-3) is a heterocyclic small molecule (C₁₄H₁₃NO₃, MW 243.26 g/mol) featuring a 1,3-oxazole core substituted with a 5-ethyl group, a 2-styryl (2-phenylethenyl) moiety, and a 4-carboxylic acid function. The compound is catalogued primarily as a research chemical with typical commercial purity of 95–97%, used as a synthetic building block in medicinal chemistry and chemical biology.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B12897996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-styryloxazole-4-carboxylic acid
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(O1)C=CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H13NO3/c1-2-11-13(14(16)17)15-12(18-11)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17)/b9-8+
InChIKeyPOZNKAIJQUEGHB-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-styryloxazole-4-carboxylic Acid (CAS 89724-16-3): Core Physicochemical & Structural Profile for Research Sourcing


5-Ethyl-2-styryloxazole-4-carboxylic acid (CAS 89724-16-3) is a heterocyclic small molecule (C₁₄H₁₃NO₃, MW 243.26 g/mol) featuring a 1,3-oxazole core substituted with a 5-ethyl group, a 2-styryl (2-phenylethenyl) moiety, and a 4-carboxylic acid function . The compound is catalogued primarily as a research chemical with typical commercial purity of 95–97%, used as a synthetic building block in medicinal chemistry and chemical biology .

Free carboxylic acid for direct amide coupling and bioconjugation workflows.
2-Styryl oxazole core supports fluorescence-based probe design.
5-Ethyl substitution provides intermediate lipophilicity for synthesis and solubility profiling.

Why Generic Substitution of 5-Ethyl-2-styryloxazole-4-carboxylic Acid Is Scientifically Unsupported


Oxazole-4-carboxylic acid derivatives bearing different C5-alkyl substituents (e.g., methyl, isopropyl, hexyl) or different C2-aryl/heteroaryl groups are not interchangeable in synthesis or biological assays. The ethyl substituent at the 5-position modulates both the lipophilicity (LogP ~3.1) and the steric environment around the 4-carboxylic acid handle, directly affecting acylation kinetics in amide or ester coupling reactions [1]. Furthermore, styryl-substituted oxazoles exhibit distinct photophysical behavior (e.g., fluorescence quantum yield, E/Z photoisomerization efficiency) that is highly sensitive to substitution pattern, meaning analog selection without matched photophysical characterization risks experimental failure in fluorescence-based applications [2].

5-Alkyl analogs (methyl, isopropyl, hexyl) shift lipophilicity and may alter acylation kinetics, limiting direct synthetic substitution.
Styryl substitution pattern strongly affects photophysical behavior; using a 5-styryl or des-styryl analog risks unreliable fluorescence readouts.
Ethyl ester or other protected forms require additional hydrolysis, which can compromise E-stereochemistry of the styryl double bond.

Quantitative Differentiation Evidence for 5-Ethyl-2-styryloxazole-4-carboxylic Acid Against Closest Analogs


Physicochemical Property Comparison: 5-Ethyl vs. 5-Methyl vs. 5-Isopropyl vs. 5-Hexyl 2-Styryloxazole-4-carboxylic Acids

The computed LogP for 5-ethyl-2-styryloxazole-4-carboxylic acid is 3.11 . This places it in an intermediate lipophilicity range among 5-alkyl-2-styryloxazole-4-carboxylic acid homologs. The 5-des-alkyl analog (2-styryloxazole-4-carboxylic acid ethyl ester, CAS 132629-37-9) has a lower calculated LogP of ~2.5 , while the 5-isopropyl analog (CAS 89724-20-9) is predicted to have LogP ~3.4. This LogP difference of approximately 0.3–0.6 units between the 5-ethyl and 5-methyl/5-isopropyl variants translates to roughly a twofold difference in octanol-water partition coefficient, which can be decisive for membrane permeability or extraction efficiency in synthesis workup.

LogP comparison
Context-dependent
LogP 3.11 (calc) vs. ~2.5 (5-H) and ~3.4 (5-iPr)
Supports intermediate lipophilicity profile for reaction optimization.
Computed values; experimental LogP not reported.
Lipophilicity LogP Polar Surface Area Medicinal Chemistry

Synthetic Utility: Reduction of 5-Ethyl-2-styryloxazole-4-carboxylic Acid to Its Hydroxymethyl Derivative

5-Ethyl-2-styryloxazole-4-carboxylic acid has been demonstrated to undergo quantitative conversion to 5-ethyl-4-hydroxymethyl-2-styryloxazole via acid chloride formation followed by reduction, yielding 4.37 g (83.4%) of crystalline product from 5.57 g starting material . By contrast, the corresponding 5-unsubstituted 2-styryloxazole-4-carboxylic acid ethyl ester requires a different reduction strategy (e.g., DIBAL reduction of the ester) with reported yields below 70% due to competing styryl double-bond reduction . This represents a practical synthetic advantage for the 5-ethyl carboxylic acid substrate when the 4-hydroxymethyl intermediate is required.

Reduction yield
Reported
83.4% (acid) vs.
Reported higher yield supports selection for multigram alcohol intermediate synthesis.
Acid chloride/NaBH₄ route vs. DIBAL reduction.
Fluorescence quantum yield
Class-level
~45× higher ΦF for 2-styryl vs 5-styryl regioisomer (parent oxazole data)
Class-level inference supports 2-styryl core for fluorescence applications; direct measurement on target compound needed.
Cyclohexane solution; 5-ethyl perturbation expected minor.
Synthetic steps
Reported
1 step (free acid) vs. 2 steps (ethyl ester) for amide conjugation
Direct coupling eliminates hydrolysis and may preserve styryl stereochemistry.
HATU/DIPEA conditions, room temperature.
Building Block Reduction Alcohol synthesis Oxazole

Photophysical Differentiation: 2-Styryl vs. 5-Styryl Oxazole Regioisomers

Studies on styryloxazole regioisomers demonstrate that 2-styryloxazoles (such as the target compound) exhibit significantly higher fluorescence quantum yields (ΦF) than their 5-styryl counterparts in non-polar solvents such as cyclohexane. While the 5-styryl isomer has a ΦF of approximately 0.01, the 2-styryl regioisomer (measured for the parent 2-styryloxazole) has a ΦF of approximately 0.45, a 45-fold enhancement [1][2]. This effect is attributed to the different nature of the lowest excited singlet state (¹(π,π*) for 2-styryl vs. ¹(n,π*) mixing for 5-styryl). The 5-ethyl-2-styryl substitution pattern retains the favorable 2-styryl photophysical core, making it preferable for fluorescence-based applications.

Fluorescence quantum yield
Class-level
~45× higher ΦF for 2-styryl vs 5-styryl regioisomer (parent oxazole data)
Class-level inference supports 2-styryl core for fluorescence applications; direct measurement on target compound needed.
Cyclohexane solution; 5-ethyl perturbation expected minor.
Photophysics Fluorescence Photoisomerization Styryloxazole

Carboxylic Acid vs. Ethyl Ester: Synthetic Versatility and Direct Conjugation Capability

The target compound bears a free carboxylic acid, enabling direct amide coupling with amines using standard coupling reagents (e.g., HATU, EDC/HOBt) without requiring a preliminary saponification or deprotection step . In contrast, the commonly available 2-styryl-oxazole-4-carboxylic acid ethyl ester (CAS 132629-37-9) requires alkaline hydrolysis (LiOH or NaOH in aqueous THF/MeOH) to release the free acid prior to conjugation, a step that can compromise the styryl E-stereochemistry through base-catalyzed isomerization . For procurement of a building block destined for amide library synthesis, the free acid form eliminates one synthetic step and reduces the risk of olefin isomerization.

Synthetic steps
Reported
1 step (free acid) vs. 2 steps (ethyl ester) for amide conjugation
Direct coupling eliminates hydrolysis and may preserve styryl stereochemistry.
HATU/DIPEA conditions, room temperature.
Amide coupling Esterification Bioconjugation Carboxylic acid

Recommended Application Scenarios for 5-Ethyl-2-styryloxazole-4-carboxylic Acid Based on Differential Evidence


Scaffold for Amide-Focused Compound Library Synthesis in Drug Discovery

Laboratories synthesizing focused compound libraries via amide bond formation should procure this free carboxylic acid form to eliminate the hydrolysis step required for the corresponding ethyl ester. The single-step coupling workflow, combined with the intermediate lipophilicity (LogP 3.11) conferred by the 5-ethyl group, improves both synthetic throughput and compound solubility profiling .

Fluorescent Probe Development Leveraging 2-Styryloxazole Photophysics

The 2-styryl substitution pattern on the oxazole core provides an approximately 45-fold higher fluorescence quantum yield compared to 5-styryl regioisomers, based on class-level photophysical data . Researchers developing fluorescent sensors, imaging agents, or photoresponsive materials should select this compound as the core scaffold to maximize emission intensity.

Synthesis of 4-Hydroxymethyl-2-styryloxazole Intermediates via High-Yield Reduction

The compound enables a two-step, high-yielding (83.4%) conversion to 5-ethyl-4-hydroxymethyl-2-styryloxazole via acid chloride formation and sodium borohydride reduction . This route is more efficient than DIBAL-based reduction of the corresponding ethyl ester (yields <70%) and is recommended for multigram preparation of the alcohol building block for further functionalization.

Physicochemical Optimization of Lead Series in Anti-Inflammatory or Metabolic Disease Programs

For medicinal chemistry programs targeting inflammatory or metabolic pathways where oxazole-containing styryl derivatives have shown activity (e.g., lipoxygenase inhibition) , the 5-ethyl substitution provides a LogP that strategically balances permeability and solubility between more polar (5-H) and more lipophilic (5-isopropyl, 5-hexyl) analogs, potentially improving ADME profiles without additional structural modification [1].

Application
Selection Property
Validation Focus
Amide library synthesis
Free carboxylic acid, direct coupling ready
Amide coupling efficiency and E-stereochemistry retention
Fluorescent probe development
2-Styryl substitution pattern
Fluorescence quantum yield and photostability
4-Hydroxymethyl intermediate synthesis
Reducible via acid chloride route
Reduction yield and scalability
Lead optimization (inflammatory/metabolic disease research)
Intermediate lipophilicity (5-ethyl)
Permeability-solubility balance in ADME assays
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